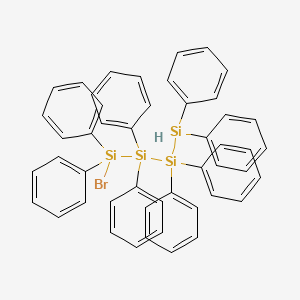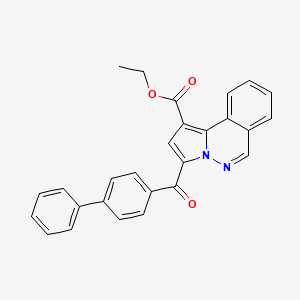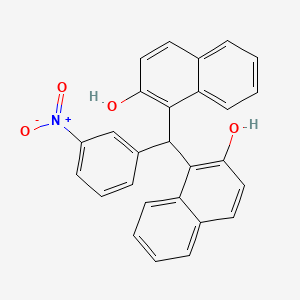
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a unique organosilicon compound with the molecular formula C48H41BrSi4 and a molecular weight of 810.11 g/mol . This compound is characterized by its tetrasilane backbone, where each silicon atom is bonded to two phenyl groups, and one of the silicon atoms is further bonded to a bromine atom. The presence of multiple phenyl groups imparts significant steric hindrance, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of octaphenyltetrasilane with a brominating agent. One common method is the bromination of octaphenyltetrasilane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Chemical Reactions Analysis
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as , , or . For example, reacting with an amine can yield the corresponding .
Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions, leading to the formation of .
Reduction Reactions: The compound can be reduced using reducing agents like to form .
Common reagents and conditions used in these reactions include Lewis acids for catalysis, inert atmospheres to prevent unwanted side reactions, and controlled temperatures to ensure selective transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications, including:
Material Science: It is used in the synthesis of novel organosilicon polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various functionalized silanes and siloxanes, which are valuable intermediates in organic synthesis.
Catalysis: It is employed as a ligand or catalyst in certain transition metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes.
Biological Studies:
Mechanism of Action
The mechanism by which 1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to participate in nucleophilic substitution and oxidation-reduction reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The phenyl groups provide steric protection, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be compared with other similar compounds such as:
1,1,2,2,3,3,4,4-Octaphenyltetrasilane: Lacks the bromine atom, making it less reactive in substitution reactions.
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Similar structure but with chlorine atoms, which have different reactivity compared to bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
21081-82-3 |
|---|---|
Molecular Formula |
C48H41BrSi4 |
Molecular Weight |
810.1 g/mol |
IUPAC Name |
bromo-[[diphenylsilyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H41BrSi4/c49-51(43-29-13-3-14-30-43,44-31-15-4-16-32-44)53(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(45-33-17-5-18-34-45,46-35-19-6-20-36-46)50(41-25-9-1-10-26-41)42-27-11-2-12-28-42/h1-40,50H |
InChI Key |
ABJZKWKOHMOUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)



![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)


![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)

![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)

